

historical discovery and initial studies of anthracene compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: anthracen-2-ol

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Abstract

This technical guide provides a comprehensive overview of the historical discovery and initial studies of anthracene, a foundational polycyclic aromatic hydrocarbon. It details the seminal work of its discoverers, the early methods of isolation and purification from coal tar, and the initial chemical characterization and synthetic approaches developed in the 19th century. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a historical context to the chemistry of anthracene and its derivatives, supported by quantitative data, detailed experimental protocols from the era, and visualizations of key historical and experimental workflows.

The Dawn of Anthracene Chemistry: A Historical Perspective

The story of anthracene begins in the early 19th century, a period of burgeoning interest in the chemical constituents of coal tar, a byproduct of coal gas manufacturing. French chemists Jean-Baptiste Dumas and Auguste Laurent are credited with the discovery of anthracene in 1832.^[1] They isolated a crystalline substance from the higher-boiling fractions of coal tar. Initially, they named the compound "paranaphthaline" due to its resemblance to naphthalene. However, as its distinct properties became evident, the name was changed to anthracene, derived from the Greek word 'anthrax', meaning coal.

The primary source of anthracene in this era was exclusively high-temperature coal tar, as it is present in only small quantities in other pyrolysis products.[\[2\]](#) Early investigations into anthracene were often complicated by the presence of impurities, most notably phenanthrene and carbazole, which co-distilled and co-crystallized with anthracene, making its purification a significant challenge for chemists of the time.[\[2\]](#)

Initial Isolation and Purification from Coal Tar

The initial methods for isolating and purifying anthracene from coal tar were rudimentary by modern standards but laid the groundwork for future advancements. The process began with the fractional distillation of coal tar, collecting the "anthracene oil" or "green oil" fraction, which boiled at a high temperature.[\[3\]](#)

Experimental Protocol: 19th-Century Isolation of Anthracene

The following protocol is a reconstruction of the general methods used in the 19th century for the isolation and purification of anthracene from coal tar. It is based on descriptions of fractional distillation and crystallization techniques of that era.

Objective: To isolate and purify anthracene from coal tar.

Materials:

- Crude coal tar
- Distillation apparatus (retort, condenser)
- Crystallizing dishes
- Filter paper or cloth
- Solvent naphtha (for washing)
- Pyridine (for washing)[\[4\]](#)

Procedure:

- Fractional Distillation:
 - A quantity of crude coal tar was placed in a large iron retort.
 - The retort was heated, and the distillate was collected in fractions based on boiling point.
 - The fraction boiling above 270°C, known as "anthracene oil," was collected separately. This fraction was a semi-solid, greenish-yellow mass at room temperature.
- Crystallization:
 - The collected anthracene oil was allowed to cool in large, shallow pans or crystallizing dishes.
 - Over time, crude anthracene crystals would form and precipitate from the oily matrix.
 - The mixture was then subjected to pressing (often in hydraulic presses) to squeeze out the liquid oils, leaving behind a solid cake of crude anthracene.
- Purification by Washing:
 - The crude anthracene cake was broken up and washed with solvent naphtha. This solvent was effective at dissolving many of the accompanying hydrocarbon impurities, such as phenanthrene.
 - Following the naphtha wash, the solid was often washed with pyridine, which was found to be a good solvent for removing carbazole, a persistent nitrogen-containing impurity.^[4]
 - After each washing step, the solid was collected by filtration.
- Recrystallization:
 - For further purification, the washed anthracene was recrystallized from a suitable solvent. Early practices might have used higher boiling fractions of coal tar itself or other available solvents.
 - The purified anthracene was dissolved in the hot solvent, and the solution was allowed to cool slowly, promoting the formation of well-defined crystals.

- The resulting crystals were collected by filtration and dried.

Early Chemical Characterization and Structural Elucidation

The initial studies on anthracene focused on determining its elemental composition and molecular formula. Through combustion analysis, a common technique in the 19th century, chemists were able to establish the empirical formula of anthracene as C₁₄H₁₀.^[1] The determination of its molecular structure, however, was a more complex endeavor that evolved with the development of organic chemistry theory. The linear arrangement of three fused benzene rings was eventually proposed and confirmed through various chemical reactions and degradation studies.

Quantitative Data from Early Studies

The following table summarizes some of the key quantitative data for anthracene as determined by early investigations. It is important to note that the purity of the samples and the precision of the instruments at the time could lead to variations in these values.

Property	Reported Value
Molecular Formula	C ₁₄ H ₁₀
Molecular Weight	178.23 g/mol
Melting Point	216 - 218 °C
Boiling Point	340 - 342 °C
Appearance	Colorless, crystalline solid
Solubility in Water (20°C)	~0.00013 g/100mL
Density	1.25 g/cm ³

Data compiled from various historical sources.^{[1][5][6]}

Pioneering Synthetic Approaches to Anthracene

While coal tar remained the primary source of anthracene, the late 19th century saw the development of the first laboratory syntheses of the molecule. These synthetic routes were crucial for confirming its structure and for preparing derivatives not readily available from natural sources.

The Elbs Reaction (1884)

The Elbs reaction, discovered by German chemist Karl Elbs in 1884, was one of the earliest methods for synthesizing anthracene and its derivatives.^{[7][8]} The reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone, leading to cyclization and dehydration to form the anthracene ring system.

Experimental Protocol: Elbs Reaction for the Synthesis of Anthracene

Objective: To synthesize anthracene from o-methylbenzophenone.

Materials:

- o-Methylbenzophenone
- High-temperature heating apparatus (e.g., furnace)
- Distillation apparatus for purification

Procedure:

- Pyrolysis:
 - o-Methylbenzophenone was heated to a high temperature, typically in the range of 400-450°C.^[9]
 - The reaction was carried out without a solvent or catalyst.
 - The pyrolysis resulted in the elimination of a molecule of water and the formation of dihydroanthracene.
- Dehydrogenation:

- The intermediate dihydroanthracene was then dehydrogenated to form anthracene. This step often occurred spontaneously at the high reaction temperatures or could be facilitated by passing the vapors over a heated catalyst such as copper.
- Purification:
 - The crude product was purified by distillation and/or recrystallization to yield pure anthracene.

Haworth Synthesis

Another significant early synthetic route is the Haworth synthesis. While more commonly associated with the synthesis of phenanthrene, variations of this method can be adapted to produce anthracene. The general principle involves the Friedel-Crafts acylation of an aromatic compound with an anhydride, followed by a series of reduction and cyclization steps.[10][11]

Experimental Protocol: Haworth Synthesis of Anthracene

Objective: To synthesize anthracene starting from benzene and phthalic anhydride.

Materials:

- Benzene
- Phthalic anhydride
- Aluminum chloride (AlCl_3) as a catalyst
- Concentrated sulfuric acid (H_2SO_4)
- Zinc dust

Procedure:

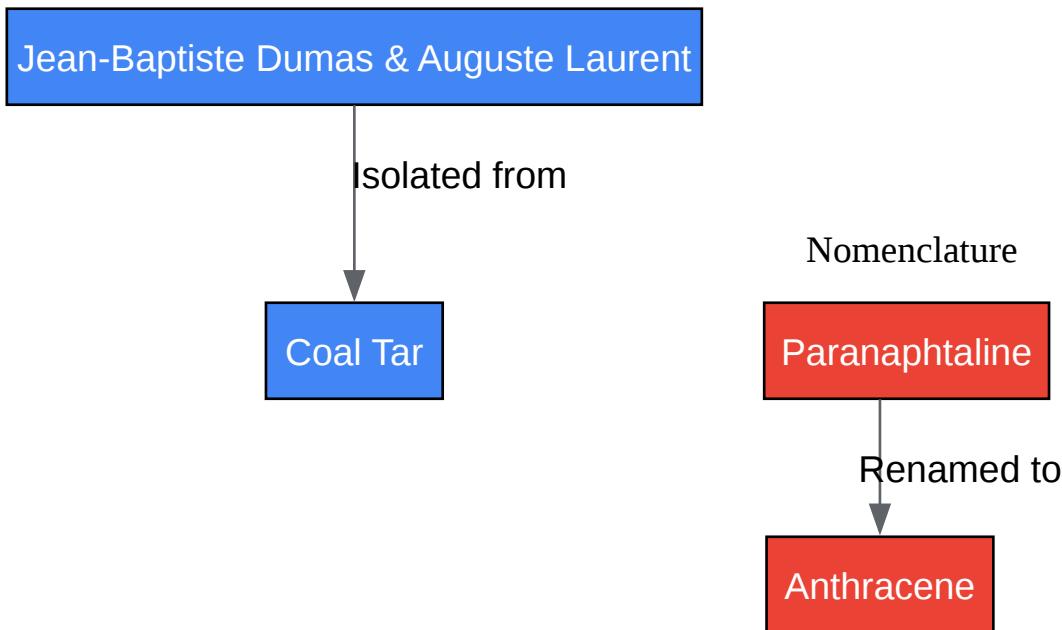
- Friedel-Crafts Acylation:
 - Benzene was reacted with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

- This reaction formed o-benzoylbenzoic acid.
- Cyclization:
 - The o-benzoylbenzoic acid was then heated with concentrated sulfuric acid, which induced an intramolecular cyclization to form 9,10-anthraquinone.
- Reduction:
 - The final step involved the reduction of 9,10-anthraquinone to anthracene. This was achieved by heating the anthraquinone with zinc dust, which served as the reducing agent.[10]

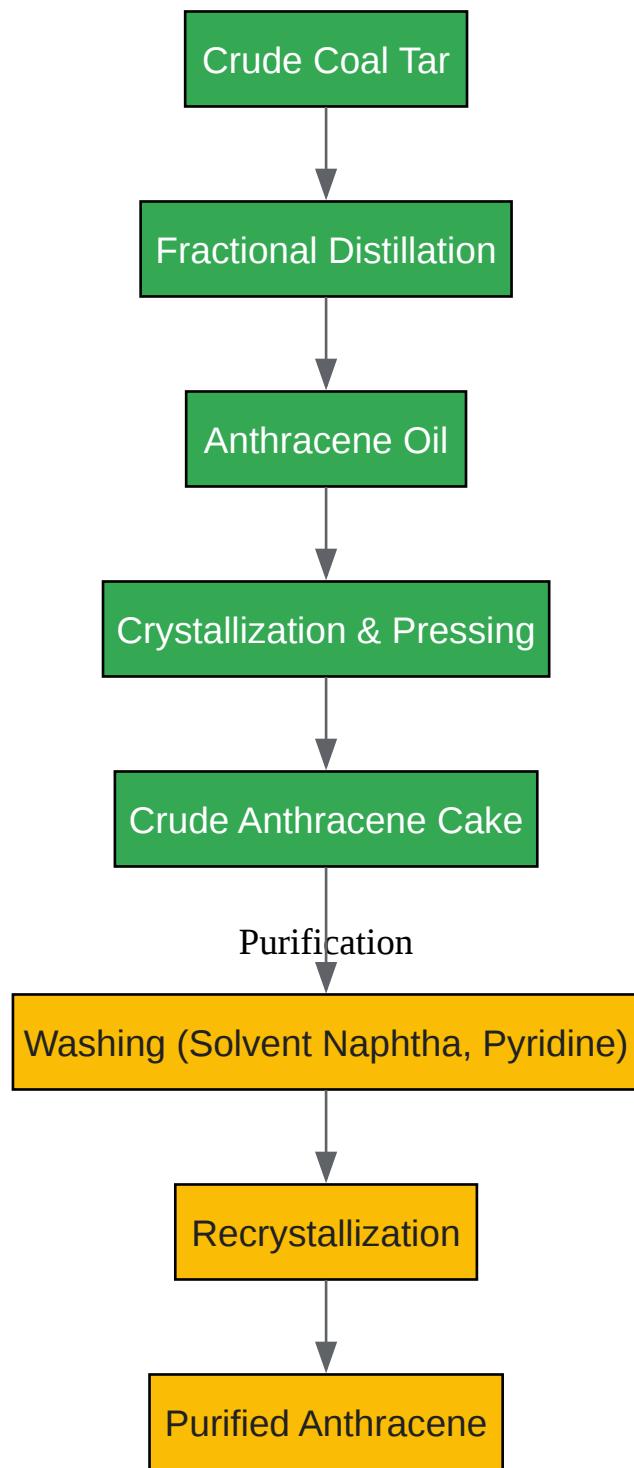
Visualizing Historical and Experimental Workflows

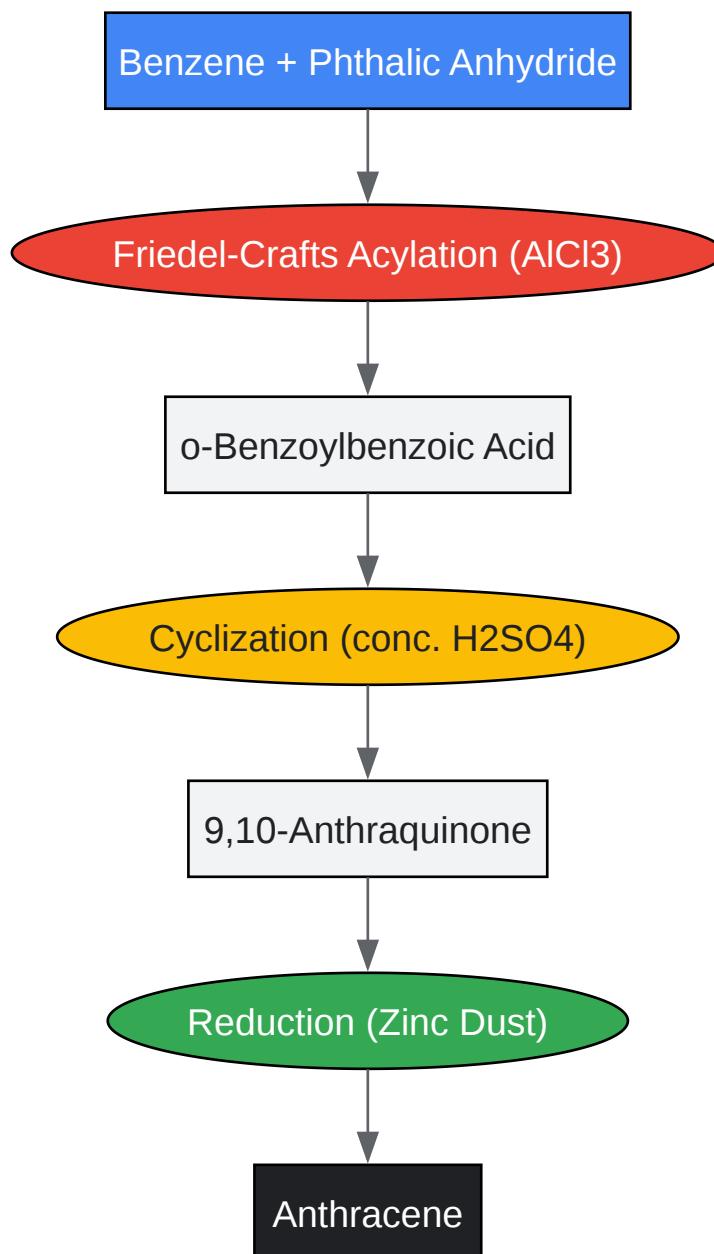
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

Discovery of Anthracene (1832)



Isolation from Coal Tar





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- To cite this document: BenchChem. [historical discovery and initial studies of anthracene compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021771#historical-discovery-and-initial-studies-of-anthracene-compounds]

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